molecular formula C20H25FN4O B6005864 5-tert-butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6005864
M. Wt: 356.4 g/mol
InChI Key: PBEDFMDOJRZODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butyl group at the 5-position, a 4-fluorophenyl moiety at the 3-position, and a 2-methoxyethylamine substituent at the 7-position. Its molecular formula is C₂₀H₂₅FN₄O, with an average mass of 356.445 g/mol and a monoisotopic mass of 356.201240 g/mol .

Properties

IUPAC Name

5-tert-butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O/c1-13-18(14-6-8-15(21)9-7-14)19-23-16(20(2,3)4)12-17(25(19)24-13)22-10-11-26-5/h6-9,12,22H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEDFMDOJRZODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Pyrazolo[1,5-a]pyrimidines are widely studied for their pharmacological properties, particularly as kinase inhibitors, anti-mycobacterial agents, and anticancer compounds. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects and available biological data.

Substituent Variations at the 5-Position

The tert-butyl group at the 5-position in the target compound contrasts with other substituents in analogs:

  • Compound 47 (): Features a phenyl group at the 5-position. This substitution increases aromaticity but reduces steric bulk compared to tert-butyl.
  • Compound 5 (): Contains a diethyl group at the 5-position, synthesized via condensation with heptane-3,5-dione.
Table 1. 5-Substituent Comparison
Compound 5-Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound tert-butyl 356.45 High steric bulk
Compound 47 Phenyl 409.17 Increased aromaticity
Compound 5 Diethyl 403.49* Enhanced lipophilicity

*Calculated from molecular formula in .

Modifications at the 7-Amine Position

The 2-methoxyethyl group in the target compound differs from bulkier or heterocyclic substituents in analogs:

  • Compound 49 (): Features a (6-(dimethylamino)pyridin-2-yl)methyl group. Compound 49 showed 75% yield and 98% purity .
  • Compound 50 (): Contains a (6-(piperidin-1-yl)pyridin-2-yl)methyl group, which adds a flexible piperidine ring. This modification may enhance interactions with hydrophobic binding pockets .
  • Compound 13 (): A triazolopyrimidine derivative with a 4-methoxyphenethyl group. While structurally distinct, its N-substituent highlights the importance of methoxy groups in modulating activity .
Table 2. 7-Amine Substituent Comparison
Compound 7-Amine Substituent Molecular Weight (g/mol) Biological Notes Reference
Target Compound 2-Methoxyethyl 356.45 Balances hydrophilicity
Compound 49 (6-(Dimethylamino)pyridin-2-yl)methyl 439.20 Improved solubility
Compound 13 4-Methoxyphenethyl ~418.45* Anti-tubercular activity

*Estimated from molecular formula in .

Halogen Effects at the 3-Position

The 4-fluorophenyl group in the target compound is critical for electronic and steric effects. Analogs with chlorine or methyl substitutions show varied activities:

  • Compound 6 (): Substitutes 4-fluorophenyl with 4-chlorophenyl , increasing electronegativity. This analog’s morpholinylpropyl amine group suggests enhanced pharmacokinetic properties .
  • Compound 51 (): Retains 4-fluorophenyl but introduces a 4-methylpiperazine group. Such modifications are common in kinase inhibitors to optimize target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.